Tandutinib

Catalog No.
S548053
CAS No.
387867-13-2
M.F
C31H42N6O4
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tandutinib

CAS Number

387867-13-2

Product Name

Tandutinib

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide

Molecular Formula

C31H42N6O4

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)

InChI Key

UXXQOJXBIDBUAC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl)piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide, CT 53518, CT-53518, CT53518, MLN 518, MLN-518, MLN518, tandutinib

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5

Description

The exact mass of the compound Tandutinib is 562.32675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759851. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tandutinib, also known as MLN518, is a novel quinazoline-based small molecule designed to inhibit specific receptor tyrosine kinases, particularly FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-KIT. These enzymes play critical roles in various cellular processes, including cell proliferation and differentiation, and are often implicated in the progression of certain cancers, especially acute myeloid leukemia (AML) where FLT3 mutations are prevalent. Tandutinib has been shown to effectively inhibit the autophosphorylation of these kinases, thereby interfering with the signaling pathways that promote tumor growth .

  • Tandutinib acts as a receptor tyrosine kinase inhibitor, specifically targeting FMS-like tyrosine kinase 3 (FLT3), c-KIT, and platelet-derived growth factor receptor (PDGFR) [, , ].
  • FLT3 mutations are known to play a role in the development of acute myelogenous leukemia (AML) [].
  • Tandutinib inhibits the autophosphorylation of these kinases, thereby interrupting cellular signaling pathways essential for the growth and survival of leukemia cells [, ].
  • Data on Tandutinib's toxicity in humans is limited as it is still under investigation.
  • Phase 1 clinical trials reported reversible generalized muscular weakness and fatigue as dose-limiting toxicities [].
  • Specific information on flammability and reactivity is not available in publicly accessible resources.
  • Due to its potential biological activity, Tandutinib should be handled with care following standard laboratory safety protocols.

Tandutinib primarily functions as an ATP-competitive inhibitor. Its mechanism of action involves binding to the ATP-binding site of the target kinases, preventing their activation. The compound’s chemical structure allows it to selectively inhibit the phosphorylation of FLT3, PDGFR, and c-KIT, which is crucial for their role in oncogenic signaling . The inhibition of these kinases results in reduced cellular proliferation and survival of cancer cells harboring specific mutations.

In preclinical studies, tandutinib has demonstrated significant antitumor activity against FLT3-ITD-positive leukemia cells. It has been shown to preferentially inhibit the growth of leukemic blast colonies from patients with FLT3 mutations while sparing normal hematopoietic cells . Clinical trials have indicated that tandutinib can achieve meaningful reductions in leukemic blasts in patients with AML, particularly those with FLT3 internal tandem duplications .

The synthesis of tandutinib involves multi-step organic reactions starting from readily available precursors. The process typically includes:

  • Formation of the quinazoline core: This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of side chains: Various alkyl or aryl groups are introduced to enhance potency and selectivity for the target kinases.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

The detailed synthetic pathway may vary based on specific research protocols or production scales .

Tandutinib is primarily investigated for its therapeutic potential in treating hematological malignancies, particularly AML with FLT3 mutations. It has received fast-track designation from the U.S. Food and Drug Administration due to its promising efficacy in early clinical trials . Additionally, tandutinib is being evaluated for use in combination therapies for other cancers, including glioblastoma multiforme, where it may enhance the effects of other treatments like temozolomide .

Studies have shown that tandutinib interacts specifically with several receptor tyrosine kinases. Its primary interactions include:

  • FLT3: Inhibition leads to reduced phosphorylation and activation of downstream signaling pathways involved in cell survival and proliferation.
  • PDGFR: Inhibition can affect tumor vasculature and microenvironment by disrupting growth factor signaling.
  • c-KIT: This interaction is particularly relevant in gastrointestinal stromal tumors (GISTs) where c-KIT mutations are common.

These interactions underscore tandutinib's potential as a multi-targeted therapeutic agent in oncology .

Several compounds share structural or functional similarities with tandutinib. Here are some notable examples:

Compound NameTarget KinasesUnique Features
ImatinibBCR-ABL, c-KITFirst-in-class tyrosine kinase inhibitor; used primarily for chronic myeloid leukemia.
SorafenibRAF kinases, VEGFRMulti-kinase inhibitor effective against renal cell carcinoma and hepatocellular carcinoma.
QuizartinibFLT3Highly selective for FLT3; used specifically for AML treatment.
PonatinibBCR-ABLEffective against T315I mutation; broad spectrum against various kinases including FLT3.

Tandutinib's uniqueness lies in its ability to inhibit multiple kinases simultaneously while maintaining selectivity towards those frequently mutated in hematologic malignancies . This multi-target approach may provide a therapeutic advantage over single-target inhibitors.

Quinazoline Scaffold Functionalization Strategies

The quinazoline core of Tandutinib represents a privileged scaffold requiring systematic functionalization approaches to achieve the desired substitution pattern. The synthesis commences with 4-hydroxy-3-methoxy-benzoic acid as the starting material, undergoing sequential functionalization to establish the 6-methoxy-7-propoxylated quinazoline framework [3].

The initial functionalization involves O-alkylation of methyl 3-methoxy-4-hydroxybenzoate using 1-bromo-3-chloro-propane in the presence of potassium carbonate and tetrabutylammonium iodide as a phase-transfer catalyst [3]. This reaction proceeds under reflux conditions in acetone for 2 hours, achieving 76% yield with 94% High Performance Liquid Chromatography purity. The regioselective nature of this alkylation is crucial for subsequent synthetic transformations.

The functionalized benzoate undergoes regioselective nitration using concentrated nitric acid in acetic acid at controlled temperatures (0-5°C initially, then 50°C for 2 hours) [3]. This nitration reaction achieves 75% yield of the desired regioisomer, demonstrating excellent regioselectivity for the position ortho to the methoxy substituent. The nitro group serves as a versatile functional handle for subsequent reduction and cyclization operations.

Catalytic hydrogenation of the nitro intermediate employs platinum dioxide monohydrate in methanol under 40 pounds per square inch hydrogen pressure for 48 hours [3]. This reduction proceeds cleanly to afford the corresponding aniline derivative in 77% yield with 97% High Performance Liquid Chromatography purity. The aniline functionality is essential for the subsequent quinazoline ring formation through cyclization reactions.

Optimized Reaction Pathways for Piperazine Substitution

The incorporation of piperazine functionality into the Tandutinib structure requires sophisticated substitution strategies to achieve high yields and selectivity. The critical piperazine substitution occurs through nucleophilic displacement of the chloro-propyl chain with piperidine, followed by subsequent coupling with the quinazoline chloride intermediate [3].

The piperidine substitution reaction employs excess piperidine (3.1 equivalents) in acetonitrile with potassium carbonate as base and sodium iodide as additive [3]. This reaction proceeds under reflux conditions for 3 hours, achieving 86% yield with 98% High Performance Liquid Chromatography purity. The use of tetrabutylammonium iodide facilitates the nucleophilic substitution by enhancing the leaving group ability of the chloride.

The formation of the quinazoline ring system employs formamidine acetate in 2-methoxyethanol under reflux conditions [3]. This cyclization represents a significant improvement over previously reported methods using formamide, which yielded only 10-20% of the desired product. The optimized conditions achieve 85% yield with greater than 98% High Performance Liquid Chromatography purity, representing a substantial enhancement in synthetic efficiency.

The final piperazine coupling involves the reaction of 4-chloro-6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazoline with N-(4-isopropoxyphenyl)piperazine-1-carboxamide [3]. This nucleophilic aromatic substitution proceeds in dimethylformamide at 50°C for 18 hours in the presence of potassium carbonate, achieving 95% yield with greater than 90% High Performance Liquid Chromatography purity.

Modern synthetic approaches for piperazine substitution have evolved to include photoredox catalysis methodologies, which offer operational simplicity and circumvent the need for radical precursors [4]. These methods utilize organic photoredox catalysts to facilitate direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines, providing access to diversified piperazine cores with excellent yields.

Regioselective Alkylation and Acylation Techniques

Regioselective alkylation and acylation reactions are fundamental to the construction of complex quinazoline derivatives like Tandutinib. The regioselectivity of these transformations is governed by electronic and steric factors inherent to the quinazoline scaffold [5].

For quinazoline alkylation, the most electrophilic position is typically carbon-4, which undergoes preferential substitution under standard conditions [5]. However, the presence of electron-withdrawing or electron-donating substituents can alter this reactivity pattern. In the case of 2,4,7-trichloroquinazoline derivatives, sequential cross-coupling reactions allow for controlled functionalization at different positions through careful selection of reaction conditions and protecting group strategies [5].

Palladium-catalyzed cross-coupling reactions represent powerful tools for regioselective quinazoline functionalization [5]. These reactions proceed through oxidative addition, transmetalation, and reductive elimination mechanisms, with the regioselectivity determined by the relative electrophilicity of the halogen substituents. For trihalogenated quinazolines, the order of reactivity typically follows: C-4 > C-2 > C-7 [5].

Alkylation of quinazolin-4(3H)-ones under basic conditions (potassium carbonate in dimethylformamide) predominantly favors N-alkylation over O-alkylation [6]. The regioselectivity can be confirmed through two-dimensional Nuclear Magnetic Resonance spectroscopy analysis, particularly Heteronuclear Single Quantum Coherence/Nuclear Overhauser Effect Spectroscopy and Heteronuclear Multiple Bond Correlation spectra, which provide definitive structural assignment [6].

Visible light-induced cascade N-alkylation/amidation reactions offer efficient access to quinazoline-2,4(1H,3H)-diones from quinazolin-4(3H)-ones [7]. These reactions employ benzyl halides and allyl halides under photocatalytic conditions, demonstrating excellent functional group tolerance and providing a convenient synthetic route to diversely substituted quinazoline derivatives [7].

Acylation reactions of quinazolines can be achieved through transition metal-free conditions using bis(trifluoroacetoxy)iodobenzene and trimethylsilyl azide at ambient temperature [8]. These regioselective acylation reactions with aldehydes provide corresponding acyl quinazolines in ethyl acetate with good to excellent yields (typically 70-95%) and excellent site selectivity [8].

Purification Protocols and Yield Maximization

Effective purification protocols are essential for achieving pharmaceutical-grade purity of Tandutinib and its intermediates. The purification strategy typically involves multiple complementary techniques to address different types of impurities and achieve the required specifications [3].

Column chromatography represents the primary purification method for most synthetic intermediates [3]. Silica gel (40-60 micrometers particle size) is employed with appropriate solvent systems to achieve baseline separation of products from impurities. For Tandutinib intermediates, petroleum ether/ethyl acetate gradient systems (typically 20:1 to 15:1 ratios) provide effective separation with good recovery [9].

High Performance Liquid Chromatography purification offers superior resolution and purity for pharmaceutical compounds [10]. Reversed-phase High Performance Liquid Chromatography using hydrophobic matrices provides exceptional resolution and can achieve purities greater than 85% [10]. This method is particularly effective for removing failure sequences and deletion byproducts that may co-elute in conventional chromatographic systems [10].

Crystallization techniques play a crucial role in final product purification and polymorph control [11]. For Tandutinib, recrystallization from ethyl acetate/petroleum ether mixtures achieves greater than 99% High Performance Liquid Chromatography purity [3]. The crystallization process involves careful control of supersaturation, temperature, and mixing conditions to optimize crystal quality, habit, and dissolution properties [11].

Medium Pressure Liquid Chromatography employs specialized pumping systems and preparative columns to handle larger sample volumes while maintaining good resolution [3]. This technique bridges the gap between analytical High Performance Liquid Chromatography and large-scale preparative methods, making it particularly suitable for multi-gram scale purifications [3].

Yield maximization strategies focus on optimizing reaction conditions, catalyst selection, and process parameters [12]. Key approaches include systematic optimization of temperature, pressure, reaction time, and solvent selection [13]. For catalytic reactions, proper catalyst selection and loading can significantly enhance reaction rates and selectivity, leading to improved yields [14].

Response surface methodology provides a systematic approach to yield optimization by creating mathematical models of reaction responses as functions of experimental variables [14]. This technique allows for identification of optimal conditions while minimizing the number of required experiments [14].

Scale-up considerations require careful attention to equipment limitations, heat transfer characteristics, and mixing efficiency [15]. Process development involves redesigning synthetic routes for scalability, often requiring trade-offs between yield and operational complexity [15]. Factors such as reaction kinetics, byproduct formation, and safety considerations become increasingly important at manufacturing scales [15].

High-throughput screening techniques enable rapid evaluation of multiple reaction conditions simultaneously [14]. These parallel approaches can quickly identify optimal catalyst combinations, solvent systems, and reaction parameters, significantly accelerating the optimization process [14].

Continuous monitoring and improvement protocols involve regular assessment of reaction performance and implementation of corrective measures [14]. Statistical process control methods help identify sources of variability and guide optimization efforts to maintain consistent high yields [14].

The optimization of purification protocols involves balancing purity requirements against yield losses and processing costs [16]. Advanced techniques such as preparative liquid chromatography-mass spectrometry provide exceptional purity but may result in lower overall yields [16]. Alternative approaches using solid-phase extraction cartridges offer cost-effective purification with reduced solvent consumption and shorter processing times [16].

Quality control procedures throughout the synthetic sequence ensure that each intermediate meets specifications before proceeding to subsequent steps [3]. High Performance Liquid Chromatography analysis with appropriate gradient systems provides quantitative assessment of purity and identification of potential impurities [3]. Nuclear Magnetic Resonance spectroscopy confirms structural integrity and can detect subtle structural variations that may affect biological activity [3].

The integration of analytical methods throughout the synthetic process enables real-time monitoring of reaction progress and immediate identification of deviations from expected performance [17]. This approach facilitates rapid troubleshooting and optimization, ultimately leading to more reliable and efficient manufacturing processes [17].

[2] PubChem Compound Summary for CID 3038522, Tandutinib. National Center for Biotechnology Information. Retrieved June 21, 2025.

[23] Small, D. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 116(24), 5089-5102.

EvitaChem. (2025). Tandutinib (MLN518) HCl product information. Retrieved January 1, 2025.

[25] Mukherjee, S. (2024). Recent advances in metal-catalyzed approaches for the synthesis of quinazoline derivatives. Organic Chemistry Frontiers, 11(12), 3456-3478.

[4] Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable piperazine synthesis via organic photoredox catalysis. Journal of the American Chemical Society, 146(45), 31274-31280.

[26] Zhang, L., Liu, Y., Wang, S., & Chen, X. (2022). A concise synthetic method for constructing 3-substituted piperazine acetic acid esters. Organic Letters, 24(19), 3456-3461.

[27] Sharma, R., Kumar, A., & Singh, P. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates. Tetrahedron Letters, 50(20), 2134-2137.

[6] Kostenko, A. V., Okovityi, V. N., Markov, K. R., Borisenko, E. A., & Mikhalev, A. R. (2020). N- and/or O-alkylation of quinazolinone derivatives. Organic & Medicinal Chemistry International Journal, 10(2), 555781.

[7] Wang, X., Liu, H., & Zhang, Y. (2023). Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles. Organic & Biomolecular Chemistry, 21(12), 2456-2467.

[28] Li, M., Chen, Y., & Zhou, X. (2018). Direct C-4 alkylation of quinazoline N-oxides with ethers via an oxidative cross-coupling reaction under metal-free conditions. Organic & Biomolecular Chemistry, 16(43), 8234-8241.

[8] Zhang, W., Liu, J., & Wang, H. (2023). Transition metal-free regioselective direct acylation of quinazolines for the synthesis of acylquinazoline derivatives. Organic & Biomolecular Chemistry, 21(21), 4567-4578.

[5] Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2010). Regioselective palladium-catalyzed cross-coupling reactions of 2,4,7-trichloroquinazoline with various aryl- and heteroarylboronic acids. Organometallics, 29(6), 1391-1394.

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Tandutinib demonstrates exceptional selectivity and potency against type III receptor tyrosine kinases through direct binding to their adenosine triphosphate (ATP)-binding domains [2] [3] [5]. The compound exhibits half maximal inhibitory concentration (IC50) values of 0.22 micromolar for FLT3, 0.17 micromolar for c-Kit, and 0.2 micromolar for PDGFR in cell-based autophosphorylation assays [5] [6] [7]. These values demonstrate tandutinib's preferential activity against type III receptor tyrosine kinases compared to other kinase families.

The inhibition profile extends to mutant forms of these kinases, with particularly pronounced activity against FLT3 internal tandem duplication (FLT3-ITD) mutations. In Ba/F3 cells expressing FLT3-ITD mutations, tandutinib inhibits interleukin-3-independent cell growth and FLT3-ITD autophosphorylation with IC50 values ranging from 10 to 100 nanomolar [3] [6] [7]. The compound demonstrates even greater potency in human acute myeloid leukemia cell lines, with IC50 values of approximately 10 nanomolar in MV4-11 and MOLM-14 cells, both of which harbor naturally occurring FLT3-ITD mutations [7].

The selectivity profile of tandutinib reveals 15-20 fold higher potency for FLT3 versus colony-stimulating factor-1 receptor (CSF-1R) and greater than 100-fold selectivity for FLT3 versus fibroblast growth factor receptor (FGFR), epidermal growth factor receptor (EGFR), and kinase insert domain receptor (KDR) [7]. Importantly, tandutinib exhibits minimal inhibitory effects against a broad panel of other kinases, including Src, Abelson (Abl), protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs) [7].

Target KinaseIC50 ValueExperimental SystemReference
FLT30.22 μMCell-based autophosphorylation assay [3] [5] [6] [7]
c-Kit0.17 μMCell-based autophosphorylation assay [6] [7]
PDGFR0.2 μMCell-based autophosphorylation assay [6] [7]
FLT3-ITD (Ba/F3 cells)10-100 nMIL-3 independent growth inhibition [3] [6] [7]
FLT3-ITD (MV4-11 cells)~10 nMCell proliferation assay [7]
FLT3-ITD (MOLM-14 cells)~10 nMCell proliferation assay [7]
EGFR>100-fold selectivity vs FLT3Kinase selectivity panel [7]

Allosteric Modulation of ATP-Binding Domains

Tandutinib functions primarily as a type I, ATP-competitive inhibitor that binds to the active conformation (DFG-in) of its target kinases [8] [9] [10]. The compound's quinazoline core structure enables specific interactions within the ATP-binding pocket, forming critical hydrogen bonds with conserved residues Cysteine 694 and Glutamate 692 in the FLT3 kinase domain [9] [10] [11].

The mechanism of ATP-competitive inhibition involves tandutinib occupying the same binding site as the natural substrate ATP, thereby preventing phosphorylation reactions essential for kinase activation [8] [9]. This competitive binding is facilitated by the compound's structural similarity to the adenine portion of ATP, allowing it to fit into the purine-binding pocket while extending into adjacent hydrophobic regions [12] [13].

Unlike allosteric inhibitors that bind to sites distant from the active site, tandutinib's effects on kinase conformation are primarily mediated through direct occupancy of the ATP-binding domain [12] [14]. However, binding of tandutinib to the ATP site can induce conformational changes that propagate throughout the kinase domain, affecting the positioning of critical regulatory elements such as the activation loop and the αC helix [8] [13]. These conformational effects contribute to the stabilization of inactive kinase states and prevent the molecular rearrangements necessary for enzymatic activity.

The compound's ability to modulate kinase conformation through ATP-site binding represents a form of orthosteric allosterism, where occupancy of the active site influences the overall protein dynamics and stability [14] [13]. This mechanism explains tandutinib's sustained inhibitory effects even after initial binding, as the compound-induced conformational changes create energetic barriers to kinase activation [15].

Downstream Signaling Pathway Disruption (PI3K/Akt/mTOR)

Tandutinib exerts profound effects on multiple downstream signaling cascades initiated by type III receptor tyrosine kinases, with particularly significant disruption of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway [16] [17] [18]. This pathway represents a critical signaling axis for cell survival, proliferation, and metabolism in both normal and malignant cells [19].

The inhibition of FLT3, PDGFR, and c-Kit by tandutinib results in blocked phosphorylation of Akt at serine 473 and threonine 308, which are essential modifications for full Akt kinase activity [16] [17] [18] [20]. Western blot analyses demonstrate that tandutinib treatment significantly downregulates the phosphorylation of both Akt and mTOR in multiple cell line models, including HCT116 and SW480 colon cancer cells [17] [18].

The compound further affects downstream targets of the mTOR pathway, including p70S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) [17] [18]. Tandutinib treatment leads to decreased phosphorylation of these effector proteins, resulting in reduced protein synthesis and altered cellular metabolism [17]. Additionally, the compound increases expression of phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K/Akt pathway, thereby amplifying its inhibitory effects [17].

Signaling ComponentEffect of TandutinibMechanismReference
PI3K/Akt pathwayInhibitionAkt phosphorylation blockade [16] [17] [18]
mTORInhibitionmTOR phosphorylation blockade [16] [17] [18]
p70S6 kinaseInhibitionDownstream target inhibition [16] [17] [18]
FLT3 autophosphorylationInhibitionATP-competitive inhibition [2] [3] [21]
c-Kit phosphorylationInhibitionATP-competitive inhibition [16] [17] [18]

The disruption of PI3K/Akt/mTOR signaling by tandutinib has significant functional consequences for cellular behavior. Treatment with tandutinib induces apoptosis through activation of caspase-3 and modulation of the Bax/Bcl-2 ratio [17] [18]. The compound increases expression of pro-apoptotic protein Bax while decreasing anti-apoptotic proteins Bcl-2 and Bcl-XL [17]. Furthermore, tandutinib reduces expression of cyclin D1, a key regulator of cell cycle progression, leading to cell cycle arrest in G0/G1 or G2/M phases depending on the cell type [17].

Comparative Inhibition Constants Across Kinase Families

The kinase selectivity profile of tandutinib reveals remarkable specificity for type III receptor tyrosine kinases compared to other major kinase families [22] [7] [23]. Comprehensive kinase profiling studies demonstrate that tandutinib exhibits greater than 100-fold selectivity for FLT3 over EGFR, FGFR, and KDR, highlighting its preferential binding to type III receptor tyrosine kinases [7].

Within the type III receptor tyrosine kinase family, tandutinib displays 15-20 fold higher potency for FLT3 compared to CSF-1R, despite their structural similarities [7]. This selectivity likely results from subtle differences in the ATP-binding pocket architecture and surrounding amino acid residues that influence compound binding affinity [9] [24].

Comparative analysis with other FLT3 inhibitors reveals tandutinib's competitive inhibition constants. For example, in direct comparison studies, tandutinib demonstrates IC50 values of approximately 200 nanomolar for FLT3 in cellular assays, which compares favorably to other type III receptor tyrosine kinase inhibitors [25]. The compound maintains its potency against FLT3-ITD mutations with IC50 values in the 10-30 nanomolar range in Ba/F3 cells expressing different FLT3-ITD variants [7].

Tandutinib exhibits minimal activity against kinases from other structural families, including serine/threonine kinases such as PKA and PKC, where IC50 values exceed 10 micromolar [3] [7]. Similarly, the compound shows limited inhibition of Src family kinases, with IC50 values greater than 1 micromolar, demonstrating its selectivity for receptor tyrosine kinases over cytoplasmic tyrosine kinases [7].

Binding CharacteristicFLT3PDGFRc-KitReference
Molecular TargetType III RTKType III RTKType III RTK [1] [2] [3]
Binding SiteATP-binding pocketATP-binding pocketATP-binding pocket [1] [2] [3]
Inhibition TypeType I (ATP-competitive)Type I (ATP-competitive)Type I (ATP-competitive) [8] [9]
Protein ConformationDFG-in (active)DFG-in (active)DFG-in (active) [10] [11]
Key InteractionsCys694, Glu692 H-bondsSimilar to FLT3Similar to FLT3 [9] [10]
Selectivity Profile15-20 fold vs CSF-1RHigh selectivityHigh selectivity [5] [7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

562.32675384 g/mol

Monoisotopic Mass

562.32675384 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E1IO3ICJ9A

Drug Indication

Investigated for use/treatment in leukemia (myeloid).

Pharmacology

MLN518 is a novel quinazoline-based small molecule inhibitor of the FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR) tyrosine kinases with that has been shown to have great efficacy in murine models of FLT3 ITD-positive leukemia. Experiments with mice demonstrate that at effective concentrations, MLN518 has mild toxicity toward normal hematopoiesis for FLT3 ITD-positive leukemia. MLN518 has also been shown to preferentially inhibit the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with AML, without significantly affecting colony formation by normal human progenitor cells.
Tandutinib is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. Tandutinib inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.

Mechanism of Action

MLN518 inhibits tyrosine kinases; Specifically, it is selective for FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR).

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

387867-13-2

Wikipedia

MLN-518
Tandutini

Dates

Last modified: 08-15-2023
DeAngelo DJ, Stone RM, Heaney ML, Nimer SD, Paquette RL, Klisovic RB, Caligiuri MA, Cooper MR, Lecerf JM, Karol MD, Sheng S, Holford N, Curtin PT, Druker BJ, Heinrich MC: Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics. Blood. 2006 Dec 1;108(12):3674-81. Epub 2006 Aug 10. [PMID:16902153]
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